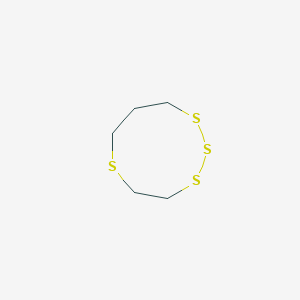![molecular formula C10H9ClOS2 B14329522 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane CAS No. 106182-80-3](/img/structure/B14329522.png)
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a chlorophenyl group and a bicyclic framework containing oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction involves the cycloaddition of furans with olefinic or acetylenic dienophiles . This method is favored for its efficiency and ability to produce enantiomerically enriched products.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, followed by isomerization and further functionalization steps . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic framework and functional groups. The compound can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: A similar bicyclic compound with a bromine atom instead of a chlorophenyl group.
2,5-Diazabicyclo[2.2.1]heptane: A bicyclic compound with nitrogen atoms in the ring structure.
Uniqueness
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane is unique due to the presence of both oxygen and sulfur atoms in its bicyclic framework, as well as the chlorophenyl group.
Properties
CAS No. |
106182-80-3 |
|---|---|
Molecular Formula |
C10H9ClOS2 |
Molecular Weight |
244.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10-12-9(5-13-10)6-14-10/h1-4,9H,5-6H2 |
InChI Key |
OKQOPVZCXJBMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC(O2)(S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



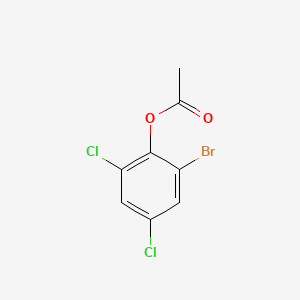
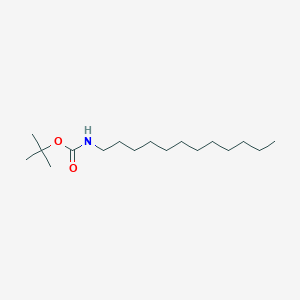
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
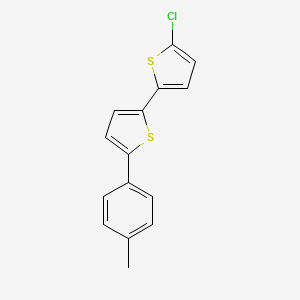
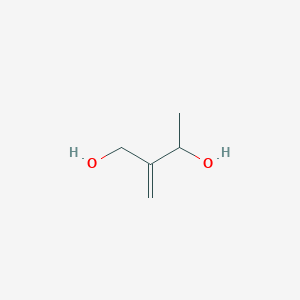


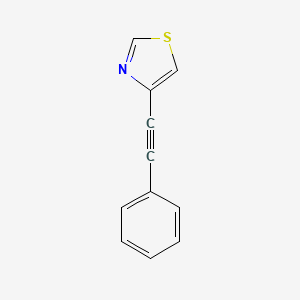
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)

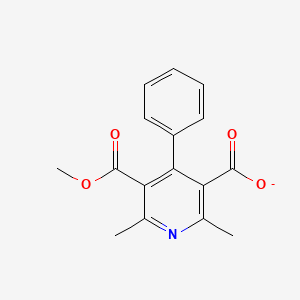
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
